4-Chloro-3,5-difluoropyridin-2-amine
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Overview
Description
4-Chloro-3,5-difluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3ClF2N2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-difluoropyridin-2-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-difluoropyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The fluorine atoms can be substituted by other groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for the substitution of chlorine.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF results in the formation of 3,5-difluoropyridine derivatives .
Scientific Research Applications
4-Chloro-3,5-difluoropyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluoropyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridin-2-amine: Similar structure but lacks the chlorine atom at position 4.
4-Chloro-2,3,5,6-tetrafluoropyridine: Contains additional fluorine atoms, resulting in different chemical properties.
2,5-Difluoropyridine: Lacks the chlorine atom and has fluorine atoms at different positions.
Uniqueness
4-Chloro-3,5-difluoropyridin-2-amine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-3,5-difluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRGLBDOBNJMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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